molecular formula C17H21N3O2S B2592478 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide CAS No. 2034394-57-3

2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide

Cat. No.: B2592478
CAS No.: 2034394-57-3
M. Wt: 331.43
InChI Key: NFLKHHSQPLXCGY-HDJSIYSDSA-N
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Description

2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a cyclohexyl group, and a pyridinyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a cyclohexyl halide and a suitable nucleophile.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through an etherification reaction involving a pyridinyl alcohol and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

    2,4-dimethylthiazole-5-carboxamide: Lacks the cyclohexyl and pyridinyl groups.

    N-(4-pyridinyl)thiazole-5-carboxamide: Lacks the dimethyl and cyclohexyl groups.

    Cyclohexylthiazole-5-carboxamide: Lacks the dimethyl and pyridinyl groups.

Uniqueness: The uniqueness of 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity

Properties

IUPAC Name

2,4-dimethyl-N-(4-pyridin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-11-16(23-12(2)19-11)17(21)20-13-6-8-14(9-7-13)22-15-5-3-4-10-18-15/h3-5,10,13-14H,6-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLKHHSQPLXCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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